molecular formula C12H15ClN2O2 B3228828 3-(6,7-Dimethyl-1H-benzimidazol-2-yl)propanoic acid hydrochloride CAS No. 1269393-79-4

3-(6,7-Dimethyl-1H-benzimidazol-2-yl)propanoic acid hydrochloride

Cat. No.: B3228828
CAS No.: 1269393-79-4
M. Wt: 254.71
InChI Key: HHRQCPUERMSEMF-UHFFFAOYSA-N
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Description

3-(6,7-Dimethyl-1H-benzimidazol-2-yl)propanoic acid hydrochloride is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are used in various pharmaceutical applications. This compound, in particular, has shown potential in several scientific research areas due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6,7-Dimethyl-1H-benzimidazol-2-yl)propanoic acid hydrochloride typically involves the condensation of 2-amino-6,7-dimethylbenzimidazole with a suitable propanoic acid derivative. The reaction is usually carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pH, and reaction time to ensure high yield and purity. The final product is then purified using crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

3-(6,7-Dimethyl-1H-benzimidazol-2-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different biological activities and applications .

Scientific Research Applications

3-(6,7-Dimethyl-1H-benzimidazol-2-yl)propanoic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(6,7-Dimethyl-1H-benzimidazol-2-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets in cells. It can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the type of cells involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-(6,7-Dimethyl-1H-benzimidazol-2-yl)acetic acid
  • 3-(5,6-Dimethyl-1H-benzimidazol-2-yl)propanoic acid
  • 2-(5,6-Dimethyl-1H-benzimidazol-2-yl)propanoic acid

Uniqueness

3-(6,7-Dimethyl-1H-benzimidazol-2-yl)propanoic acid hydrochloride is unique due to its specific substitution pattern on the benzimidazole ring, which can lead to different biological activities compared to other similar compounds. Its hydrochloride form also enhances its solubility and stability, making it more suitable for various applications .

Properties

IUPAC Name

3-(4,5-dimethyl-1H-benzimidazol-2-yl)propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2.ClH/c1-7-3-4-9-12(8(7)2)14-10(13-9)5-6-11(15)16;/h3-4H,5-6H2,1-2H3,(H,13,14)(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHRQCPUERMSEMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)NC(=N2)CCC(=O)O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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